molecular formula C8H8ClNO B3075201 5-Chloro-2-methylbenzamide CAS No. 1028252-11-0

5-Chloro-2-methylbenzamide

Cat. No. B3075201
CAS RN: 1028252-11-0
M. Wt: 169.61 g/mol
InChI Key: FSBZFVCIKUIIMT-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzamide is a chemical compound with the molecular formula C8H8ClNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C8H8ClNO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 169.61 . The compound is very slightly soluble (0.56 g/L at 25 ºC), has a density of 1.243±0.06 g/cm3 (20 ºC 760 Torr), and a boiling point of 250.9±33.0 ºC (760 Torr) .

Relevant Papers There are several papers related to this compound. One discusses the photomechanic effects of molecular crystals based on 5-chloro-2-(naphthalenylvinyl)benzoxazols . Another paper discusses the synthesis and antimicrobial studies of biologically potential Mannich bases of 5-chloro-2-methoxy benzamide derived from sulphonamides .

Scientific Research Applications

Chemical Reactions and Derivatives

5-Chloro-2-methylbenzamide has been studied in various chemical reactions to produce diverse derivatives with potential applications. For instance, N-(1-Chloro-2-oxo-2-phenylethyl)acet-, -benz-, and -4-methylbenzamides reacted with thiosemicarbazides and aromatic aldehyde thiosemicarbazones to give derivatives of 5-amino-2-hydrazino-1,3-thiazole. These derivatives underwent further reactions to produce substituted 3-amino-2-thiohydantoins, indicating the compound's versatility in synthesizing novel chemical entities (Balya et al., 2008).

Thermal Stability Studies

The thermal stability of related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), has been analyzed to understand their behavior under different temperature conditions. Dynamic DSC curves were used to obtain apparent thermodynamic data, including activation energy and initial decomposition temperature, which are crucial for the safe handling and storage of these chemicals (Cong & Cheng, 2021).

Antimicrobial Studies

Mannich bases incorporating 2-chloro 4-nitrobenzamide and 2-methylbenzamide pharmacophores have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the search for new antibacterial agents, with the synthesized compounds showing potential against various pathogens (Joshi, Manikpuri, & Khare, 2009).

Photocatalytic Applications

Studies on the photodecomposition of propyzamide, a compound structurally related to this compound, have shown that using adsorbent supports with TiO2 can enhance the rate of mineralization and reduce the concentration of solution-phase intermediates. This suggests potential environmental applications in degrading harmful substances (Torimoto et al., 1996).

properties

IUPAC Name

5-chloro-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBZFVCIKUIIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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